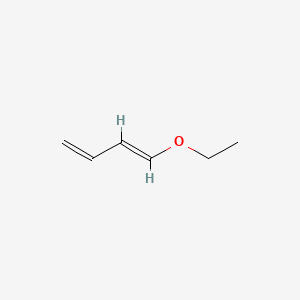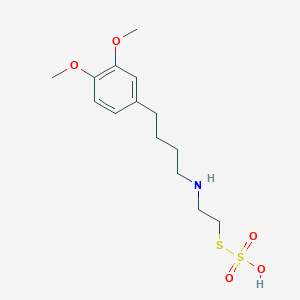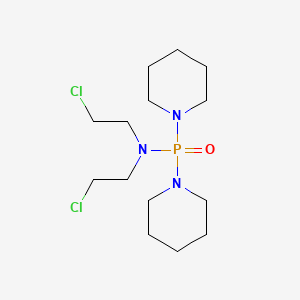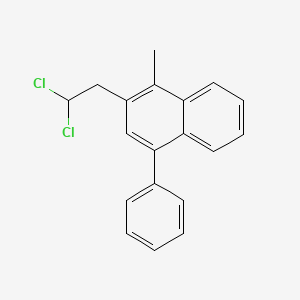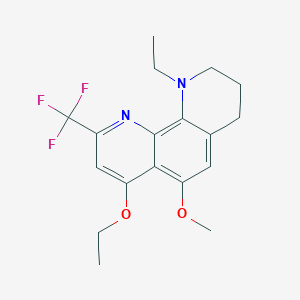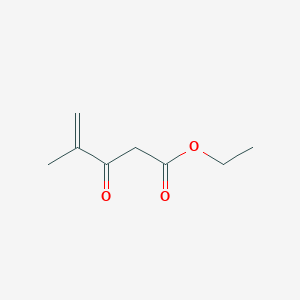
Ethyl 4-methyl-3-oxopent-4-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-methyl-3-oxopent-4-enoate is an organic compound with the molecular formula C7H10O3. It is a colorless liquid with a fruity odor, commonly used in organic synthesis and various chemical processes. This compound is an ester, characterized by the presence of an ethyl group attached to a 4-methyl-3-oxopent-4-enoate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 4-methyl-3-oxopent-4-enoate can be synthesized through various methods, including the condensation of ethyl acetoacetate with benzaldehyde in ethanol under reflux conditions. This reaction typically requires a catalyst such as piperidine to facilitate the condensation process.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale condensation reactions using similar reagents and conditions. The process is optimized for higher yields and purity, ensuring the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 4-methyl-3-oxopent-4-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters or amides, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 4-methyl-3-oxopent-4-enoate has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: Investigated for its potential biological activities and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including its role in drug development and design.
Industry: Utilized in the production of flavors, fragrances, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 4-methyl-3-oxopent-4-enoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological systems. The compound’s keto group can also participate in redox reactions, influencing its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Ethyl 4-methyl-3-oxopent-4-enoate can be compared with other similar compounds, such as:
Ethyl 3-oxopent-4-enoate: Similar structure but lacks the methyl group at the 4-position.
Methyl 3-oxopent-4-enoate: Similar structure but has a methyl ester group instead of an ethyl ester group.
Ethyl 4-oxopent-2-enoate: Similar structure but has a different position for the double bond and keto group.
Uniqueness: The presence of the methyl group at the 4-position in this compound distinguishes it from other similar compounds, potentially influencing its reactivity and applications in various chemical processes.
Propiedades
Número CAS |
25556-50-7 |
|---|---|
Fórmula molecular |
C8H12O3 |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
ethyl 4-methyl-3-oxopent-4-enoate |
InChI |
InChI=1S/C8H12O3/c1-4-11-8(10)5-7(9)6(2)3/h2,4-5H2,1,3H3 |
Clave InChI |
QWEOLZXJIXWQIA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(=O)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


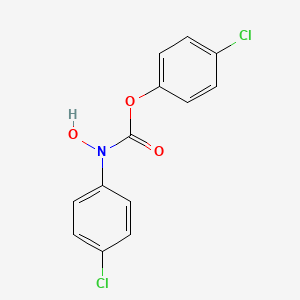

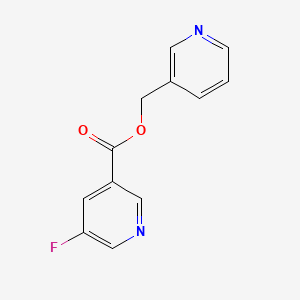
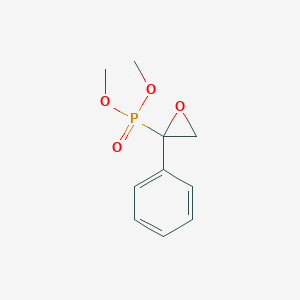


![2-[Cyclohexyl(methyl)amino]naphthalene-1,4-dione](/img/structure/B14706678.png)
